molecular formula C6H3Br2N3 B1142940 3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine CAS No. 1357947-07-9

3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine

Cat. No.: B1142940
CAS No.: 1357947-07-9
M. Wt: 276.919
InChI Key: NKAUFJNDYKQCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of bromine atoms at positions 3 and 7 of the pyrazolo[4,3-b]pyridine core makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine typically involves the bromination of 1h-pyrazolo[4,3-b]pyridine. One common method is the reaction of 1h-pyrazolo[4,3-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromo-1h-pyrazolo[3,4-c]pyridine
  • 3,6-Dibromo-1h-pyrazolo[4,3-c]pyridine
  • 3,5-Dibromo-1h-pyrazolo[3,4-c]pyridine

Uniqueness

3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. This positioning can lead to different electronic and steric effects compared to other dibromo-pyrazolopyridine derivatives, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,7-dibromo-2H-pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-2-9-5-4(3)10-11-6(5)8/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAUFJNDYKQCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2N=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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